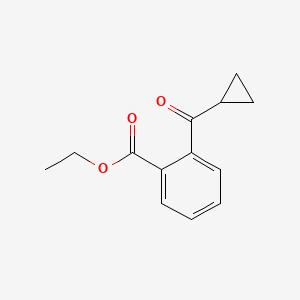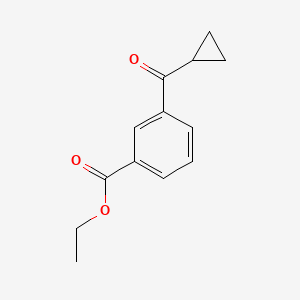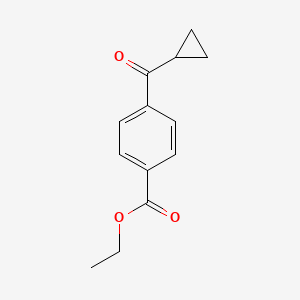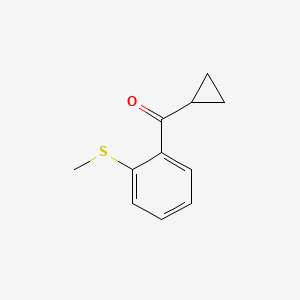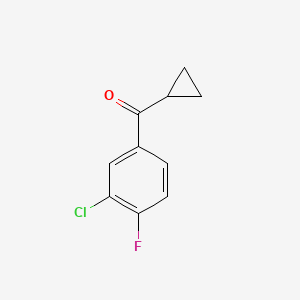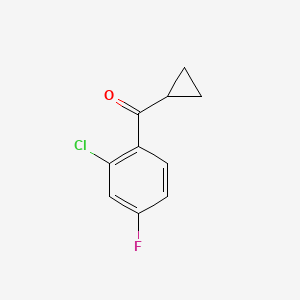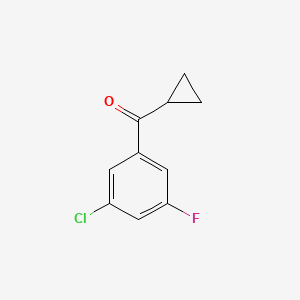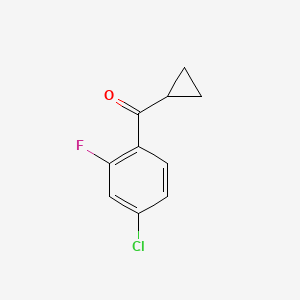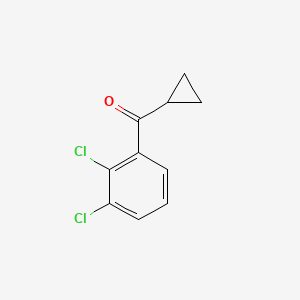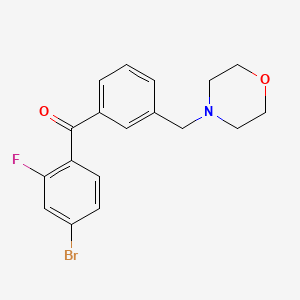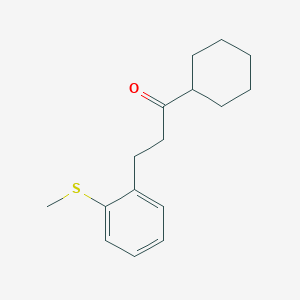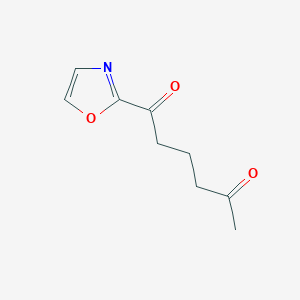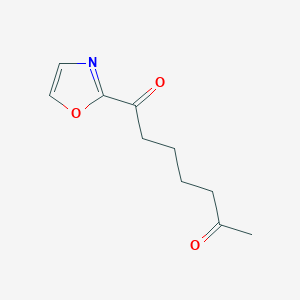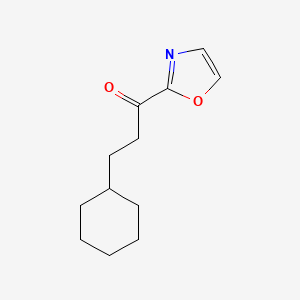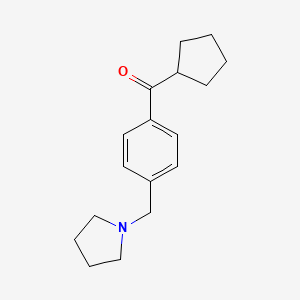
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Key Intermediate in Catalytic Reactions
Cyclopentyl phenyl ketone derivatives, similar to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, are vital intermediates in catalytic reactions. For instance, they can undergo oxidative addition to nickel catalysts to form nickeladihydropyran, a crucial intermediate for producing cyclopentane compounds with carbonyl substituents at the 1,3-position. This process is significant in the Ni(0)-catalyzed cycloaddition reactions, illustrating the compound's utility in complex organic syntheses (Ogoshi, Nagata, & Kurosawa, 2006).
2. Synthesis of Neuroleptic Agents
Cyclopentyl aryl ketones, akin to Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, have been utilized in synthesizing neuroleptic agents. By reacting specific cyclopentyl aryl ketones with heterocyclic amines, researchers have created butyrophenone analogues with potential neuroleptic activity. This research underscores the compound's relevance in developing pharmaceutical agents (Caamaño et al., 1987).
3. Development of Anticholinergic Compounds
Research has demonstrated the synthesis of α-cyclopentylphenylmethoxyalkylamines using cyclopentyl phenyl ketone, indicating the compound's role in creating anticholinergic compounds. These compounds exhibit significant anticholinergic activities, which could be crucial for therapeutic applications (Gao, Ran, & Zhang, 1986).
Propiedades
IUPAC Name |
cyclopentyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h7-10,15H,1-6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVGCIXNZPDQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642775 |
Source


|
| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898777-01-0 |
Source


|
| Record name | Cyclopentyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

